2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes an indole ring, a benzamide group, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the indole ring, the introduction of the methylsulfanyl group, and the attachment of the benzamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one substituent is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dechlorinated or demethylated derivatives.
Scientific Research Applications
2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(hydrazinocarbonyl)ethenyl]benzamide
- 2,4-dichloro-N-(2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide
Uniqueness
2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups and structural features. The presence of the indole ring and the methylsulfanyl group distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2OS/c1-17-6-2-3-7-18(17)16-31-24-15-29(23-9-5-4-8-21(23)24)13-12-28-25(30)20-11-10-19(26)14-22(20)27/h2-11,14-15H,12-13,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPGLNKVIQEFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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